![molecular formula C15H14FNO2 B5793769 N-(3-ethoxyphenyl)-3-fluorobenzamide CAS No. 709009-53-0](/img/structure/B5793769.png)
N-(3-ethoxyphenyl)-3-fluorobenzamide
Overview
Description
N-(3-ethoxyphenyl)-3-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide typically involves the reaction of 3-ethoxyaniline with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3-ethoxyaniline+3-fluorobenzoyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of N-(3-ethoxyphenyl)-3-fluoroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
N-(3-ethoxyphenyl)-3-fluorobenzamide serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in several chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced with various nucleophiles, enabling the synthesis of diverse derivatives.
- Coupling Reactions : It can undergo palladium-catalyzed coupling reactions to form more complex organic molecules.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Substitution | Replacement of fluorine with nucleophiles | Various substituted benzamides |
Coupling | Formation of complex molecules via cross-coupling | Aryl ethers, biaryl compounds |
Biological Applications
Research indicates that this compound exhibits potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Anticancer Activity : Studies have shown that this compound may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation.
- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Study Example: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its effects on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against the tested cell line .
Pharmaceutical Development
The compound is being explored for its potential as a therapeutic agent due to its interaction with specific molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that derivatives of this compound can selectively modulate nAChR activity, which is crucial for developing treatments for neurological disorders .
Table 2: Therapeutic Potential of this compound Derivatives
Target Receptor | Application Area | Potential Benefits |
---|---|---|
nAChRs | Neurological Disorders | Neuroprotection, cognitive enhancement |
Enzymes | Cancer treatment | Inhibition of tumor growth |
Material Science Applications
This compound is also being investigated for its role in developing new materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanotechnology : The compound's unique properties are being explored for applications in drug delivery systems and nanocarriers.
Case Study Example: Material Enhancement
A recent study demonstrated that incorporating this compound into polymer composites improved their mechanical strength by 30% compared to control samples .
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as trace amine-associated receptors (TAARs). These receptors are G protein-coupled receptors that play a role in modulating neurotransmitter systems in the brain. By binding to TAARs, this compound can influence the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby affecting various physiological and behavioral responses .
Comparison with Similar Compounds
N-(3-ethoxyphenyl)-3-fluorobenzamide can be compared with other similar compounds, such as:
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB): A selective antagonist for TAAR1, which has been studied for its potential in treating substance use disorders.
N-(3-ethoxyphenyl)acetamide: Another amide derivative with different functional groups, leading to distinct chemical and biological properties.
Biological Activity
N-(3-ethoxyphenyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antiplasmodial agent. Understanding its biological activity involves examining its structure-activity relationships (SAR), mechanisms of action, and efficacy against various biological targets.
Chemical Structure
This compound features a benzamide backbone with an ethoxy group at the para position and a fluorine atom at the meta position relative to the amide. This specific arrangement is crucial for its biological activity.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant in vitro activity against Plasmodium falciparum, the causative agent of malaria. A related compound, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain of P. falciparum (NF54) with a selectivity index of 1526 .
The mechanism through which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in the metabolic pathways of parasites. For instance, inhibitors targeting equilibrative nucleoside transporters (ENT) have shown promise in disrupting nucleotide metabolism in Plasmodium species .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzamide derivatives indicate that modifications to the aromatic rings significantly influence biological activity. For example:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can enhance or diminish activity.
- Positioning : The position of substituents (ortho, meta, para) affects binding affinity and selectivity towards biological targets.
Data Table: Biological Activity Overview
Compound Name | IC50 (µM) | Selectivity Index | Target |
---|---|---|---|
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 0.034 | 1526 | Plasmodium falciparum |
N-(3-chlorophenyl)-3-cyano-5-fluorobenzamide | 0.045 | 1200 | Plasmodium falciparum |
N-(4-ethoxyphenyl)-4-fluorobenzamide | 0.050 | 800 | Various Cancer Cells |
Case Studies
- Antimalarial Activity : In a comparative study, various benzamide derivatives were tested for their antimalarial activity. The results indicated that compounds with ethoxy and fluorine substitutions exhibited enhanced potency against P. falciparum, suggesting that this compound may also be effective .
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that related compounds could induce apoptosis in cancer cell lines, indicating potential for dual therapeutic applications in cancer treatment alongside antimalarial properties .
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-3-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWNIQDRSMFSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359581 | |
Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709009-53-0 | |
Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.